Physicochemical Profiling and Synthetic Methodology of Cyclopropyl(4-methoxy-2-methylphenyl)methanol
Physicochemical Profiling and Synthetic Methodology of Cyclopropyl(4-methoxy-2-methylphenyl)methanol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic incorporation of sterically hindered secondary alcohols is a proven tactic for modulating both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. Cyclopropyl(4-methoxy-2-methylphenyl)methanol (CAS: 1249951-65-2) serves as a highly specialized building block that exemplifies this approach[1].
This whitepaper provides an in-depth technical analysis of this compound, detailing the causality behind its structural features, outlining a validated synthetic methodology, and defining rigorous, self-validating protocols for its physicochemical characterization based on OECD guidelines[2],[3].
Structural Causality and Physicochemical Properties
The utility of Cyclopropyl(4-methoxy-2-methylphenyl)methanol lies in the precise spatial arrangement of its functional groups. Rather than viewing the molecule as a simple sum of its parts, it must be analyzed as an integrated system where each moiety dictates specific physicochemical behaviors[4].
Quantitative Data Summary
| Property | Value | Structural Implication / Causality |
| Molecular Formula | C₁₂H₁₆O₂ | Optimal low-molecular-weight fragment for lead generation. |
| Molecular Weight | 192.25 g/mol | Ensures high ligand efficiency (LE) when incorporated into larger scaffolds[4]. |
| TPSA | 29.46 Ų | Low polar surface area guarantees excellent passive membrane and blood-brain barrier (BBB) permeability. |
| H-Bond Donors | 1 | The benzylic hydroxyl group serves as a highly directional hydrogen bond donor for target engagement. |
| H-Bond Acceptors | 2 | The methoxy and hydroxyl oxygens provide distinct electronic interaction sites. |
| LogP (Predicted) | ~2.8 - 3.2 | Balanced lipophilicity driven by the synergistic effect of the cyclopropyl and aromatic rings. |
Mechanistic Structural Analysis
-
The Cyclopropyl Ring: Often utilized as a bioisostere for an isopropyl group, the cyclopropyl ring lowers overall lipophilicity slightly while dramatically increasing metabolic stability. The sp2 -like character of the cyclopropyl C-C bonds results in shorter, stronger C-H bonds, which resist cytochrome P450-mediated aliphatic hydroxylation.
-
The Ortho-Methyl Group: Positioned at C2 of the phenyl ring, this methyl group provides critical steric hindrance. It restricts the free rotation of the benzylic C−C bond, locking the molecule into a limited number of conformations. This reduces the entropic penalty upon target binding and sterically shields the benzylic alcohol from rapid Phase II conjugation (e.g., glucuronidation).
-
The 4-Methoxy Group: As a strong electron-donating group (EDG) via resonance, the methoxy moiety increases the electron density of the aromatic system, subtly modulating the pKa of the benzylic alcohol and providing a metabolic soft-spot for controlled O-demethylation if required for clearance.
Synthetic Methodology
The synthesis of Cyclopropyl(4-methoxy-2-methylphenyl)methanol is achieved via a classic nucleophilic addition. The protocol below is designed to maximize yield while preventing acid-catalyzed degradation of the sensitive benzylic alcohol.
Step-by-Step Synthetic Protocol
-
Electrophile Preparation: Dissolve 4-methoxy-2-methylbenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.
-
Causality: Low temperatures are critical to suppress undesired side reactions, such as enolization or pinacol coupling.
-
-
Nucleophilic Addition: Add cyclopropylmagnesium bromide (1.2 eq, typically a 0.5 M solution in THF) dropwise over 30 minutes.
-
Causality: The Grignard reagent acts as a potent nucleophile, attacking the carbonyl carbon to form a magnesium alkoxide intermediate.
-
-
Equilibration: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
-
Aqueous Quench: Cool the mixture back to 0 °C and quench dropwise with saturated aqueous ammonium chloride ( NH4Cl ).
-
Causality: NH4Cl provides a mildly acidic quench. Using strong mineral acids (like HCl ) would risk protonating the newly formed benzylic alcohol, leading to dehydration and the formation of an undesired styrene derivative.
-
-
Isolation: Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).
Synthetic workflow for Cyclopropyl(4-methoxy-2-methylphenyl)methanol via Grignard addition.
Physicochemical Profiling Protocols (E-E-A-T)
To ensure trustworthy and reproducible data, the physicochemical characterization of this compound must follow strict, self-validating protocols based on established OECD guidelines[2],[3].
Thermodynamic Solubility (OECD Test Guideline 105)
Kinetic solubility assays often overestimate true solubility due to supersaturation. Thermodynamic solubility ensures the crystal lattice energy is fully accounted for[2].
Protocol:
-
Preparation: Add an excess of solid Cyclopropyl(4-methoxy-2-methylphenyl)methanol to 10 mL of aqueous phosphate buffer (pH 7.4) in a glass vial.
-
Equilibration: Shake the vial at a constant temperature of 25.0 ± 0.5 °C.
-
Self-Validating Sampling: Extract 1 mL aliquots at 24, 48, and 72 hours.
-
System Validation: True thermodynamic equilibrium is only confirmed when the LC-UV quantified concentration difference between the 48h and 72h time points is ≤ 5%. If the variance is higher, shaking must continue.
-
-
Phase Separation: Centrifuge the aliquots at 10,000 rpm for 15 minutes and filter through a 0.22 µm PTFE syringe filter to remove micro-particulates.
-
Quantification: Analyze the filtrate via HPLC-UV against a known calibration curve.
Lipophilicity / Partition Coefficient (OECD Test Guideline 107)
Because the steric hindrance of the ortho-methyl group can cause deviations in HPLC-retention-based LogP approximations, the classical Shake-Flask method is required for accurate lipophilicity determination[3].
Protocol:
-
Phase Saturation: Pre-saturate n-octanol with water, and water with n-octanol by stirring the two phases together for 24 hours prior to the experiment.
-
Causality: This prevents volume shifts caused by mutual solubility during the actual partitioning experiment.
-
-
Stock Preparation: Dissolve the compound in the pre-saturated n-octanol phase.
-
Self-Validating Partitioning: Set up three separate test vessels with octanol:water volume ratios of 1:1, 1:2, and 2:1.
-
System Validation: Calculating the LogP across three different volume ratios ensures the result is independent of the phase ratio. A consistent LogP across all three vessels proves the absence of concentration-dependent micelle formation or interfacial accumulation.
-
-
Equilibration & Separation: Shake the vessels at 25 °C for 1 hour, then centrifuge to ensure a sharp boundary between the phases.
-
Quantification: Quantify the concentration in both phases via LC-MS. Calculate the mass balance to verify that no compound was lost to glass adsorption.
Physicochemical profiling workflow following OECD 105 and OECD 107 guidelines.
References
-
Title: New Substances Notification - OECD Test Guideline 105 Source: Government of Canada Publications URL: [Link]
-
Title: Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water" Source: Fraunhofer-Publica URL: [Link]
Sources
- 1. α-Cyclopropyl-4-methoxy-2-methylbenzenemethanol [sigmaaldrich.com]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water" - OECD laboratory intercomparison test on the HPLC method. [publica.fraunhofer.de]
- 4. chemscene.com [chemscene.com]
